Differentiation by Computed Lipophilicity: XLogP3-AA Comparison with the N1-Benzyl Analog
The target compound exhibits a computed XLogP3-AA of 2.9, compared to 2.5 for N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide (CAS 2034347-39-0) [1][2]. This +0.4 log unit increase in lipophilicity arises solely from the substitution of a phenyl ring (benzyl analog) with a methyl-substituted phenyl ring (m-tolyl target) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N1-benzyl analog: 2.5 |
| Quantified Difference | +0.4 log units |
| Conditions | PubChem-computed XLogP3-AA version 3.0; same computational pipeline for both compounds. |
Why This Matters
Higher XLogP3-AA suggests moderately greater membrane permeability potential, which may translate to different cellular uptake kinetics in cell-based assays compared to the benzyl analog.
- [1] PubChem Compound Summary for CID 91631357, N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 91631356, N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide. National Center for Biotechnology Information, 2026. View Source
